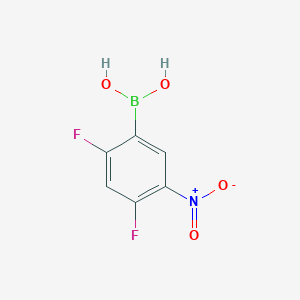

2,4-Difluoro-5-nitrophenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(2,4-difluoro-5-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF2NO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPLUVTUISDWMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)F)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396445 | |

| Record name | 2,4-DIFLUORO-5-NITROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325786-11-6 | |

| Record name | 2,4-DIFLUORO-5-NITROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Difluoro-5-nitrobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Difluoro-5-nitrophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a primary synthetic route for 2,4-Difluoro-5-nitrophenylboronic acid, a valuable building block in medicinal chemistry and materials science. The document outlines a two-step process commencing with the nitration of 1-bromo-2,4-difluorobenzene, followed by a lithium-halogen exchange and subsequent borylation to yield the target compound. Detailed experimental protocols, quantitative data, and process visualizations are presented to assist researchers in the practical application of this synthesis.

Introduction

This compound is an important intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its trifunctional nature, featuring a boronic acid moiety for cross-coupling reactions, a nitro group that can be further functionalized, and a difluorinated phenyl ring for modulating physicochemical properties, makes it a versatile reagent in organic synthesis. This guide focuses on a common and accessible synthetic pathway, providing the necessary details for its successful implementation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step sequence starting from 1-bromo-2,4-difluorobenzene. The first step involves the regioselective nitration of the aromatic ring to introduce a nitro group at the 5-position, yielding 1-bromo-2,4-difluoro-5-nitrobenzene. The second step is a lithium-halogen exchange at the bromine position, followed by quenching with a borate ester and subsequent hydrolysis to afford the desired this compound.

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Bromo-2,4-difluoro-5-nitrobenzene

This procedure details the nitration of 1-bromo-2,4-difluorobenzene.

Materials:

-

1-Bromo-2,4-difluorobenzene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized Water

-

Diethyl ether (or Dichloromethane)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

-

To the cooled sulfuric acid, slowly add 1-bromo-2,4-difluorobenzene while maintaining the temperature below 10°C.

-

Slowly add concentrated nitric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, stir the reaction mixture at 0°C for 30 minutes.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with diethyl ether or dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude 1-bromo-2,4-difluoro-5-nitrobenzene can be used in the next step without further purification or can be purified by column chromatography or recrystallization if necessary.

Caption: Experimental workflow for the nitration of 1-bromo-2,4-difluorobenzene.

Step 2: Synthesis of this compound

This procedure describes the conversion of 1-bromo-2,4-difluoro-5-nitrobenzene to the target boronic acid via a lithium-halogen exchange.

Materials:

-

1-Bromo-2,4-difluoro-5-nitrobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate (B(O-iPr)₃)

-

Anhydrous Diethyl Ether (Et₂O)

-

1 M Hydrochloric Acid (HCl)

-

Hexanes

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve 1-bromo-2,4-difluoro-5-nitrobenzene in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at -78°C. Stir for 30-60 minutes at this temperature.

-

In a separate flask, dissolve triisopropyl borate (1.2 equivalents) in anhydrous THF and cool to -78°C.

-

Transfer the freshly prepared aryllithium solution to the triisopropyl borate solution via cannula at -78°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0°C and quench by the slow addition of 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., diethyl ether/hexanes) or by column chromatography to yield this compound.

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the described synthetic steps.

Table 1: Synthesis of 1-Bromo-2,4-difluoro-5-nitrobenzene

| Parameter | Value |

| Starting Material | 1-Bromo-2,4-difluorobenzene |

| Key Reagents | HNO₃, H₂SO₄ |

| Reaction Temperature | 0 - 10 °C |

| Reaction Time | 30 minutes |

| Typical Yield | >90% |

Table 2: Synthesis of this compound

| Parameter | Value |

| Starting Material | 1-Bromo-2,4-difluoro-5-nitrobenzene |

| Key Reagents | n-Butyllithium, Triisopropyl borate |

| Reaction Temperature | -78 °C to Room Temperature |

| Reaction Time | Overnight |

| Typical Yield | 60 - 80% |

Table 3: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 1-Bromo-2,4-difluoro-5-nitrobenzene | C₆H₂BrF₂NO₂ | 237.99 | Yellow oil or solid |

| This compound | C₆H₄BF₂NO₄ | 202.91 | Off-white to yellow solid |

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of this compound. The described two-step method is robust and scalable, making it suitable for both academic research and industrial drug development applications. The provided data and visualizations are intended to facilitate the successful implementation of this synthetic route. As with all chemical procedures, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

An In-Depth Technical Guide to 2,4-Difluoro-5-nitrophenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-5-nitrophenylboronic acid is a valuable synthetic intermediate in the field of medicinal chemistry. Its unique structural features, including a difluorinated and nitrated phenyl ring coupled with a reactive boronic acid moiety, make it a versatile building block for the synthesis of complex organic molecules, particularly in the development of novel therapeutics. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates, while the nitro group can serve as a handle for further functionalization or as a key pharmacophoric element. This guide provides a comprehensive overview of the characterization, synthesis, and applications of this compound.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective utilization in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 325786-11-6 |

| Molecular Formula | C₆H₄BF₂NO₄ |

| Molecular Weight | 202.91 g/mol |

| Appearance | Off-white to pale yellow powder |

| Purity | Typically ≥98% |

| Storage Conditions | Store at 2-8°C, keep away from moisture and light |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show two aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the two fluorine atoms and the nitro group. The protons are expected to appear as complex multiplets due to proton-proton and proton-fluorine couplings. The acidic protons of the boronic acid group will likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atoms directly bonded to fluorine will show characteristic splitting due to carbon-fluorine coupling. The chemical shifts will be significantly influenced by the electronegative fluorine and nitro substituents.

¹⁹F NMR (Fluorine-19 NMR)

The ¹⁹F NMR spectrum is a crucial tool for characterizing this molecule and is expected to show two distinct signals for the two non-equivalent fluorine atoms. The chemical shifts and coupling constants will provide valuable information about the electronic environment of the fluorine atoms and their spatial relationship with neighboring atoms.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3500-3300 (broad) | O-H stretching of the boronic acid (often as a dimer) |

| ~1530 and ~1350 | Asymmetric and symmetric N-O stretching of the nitro group |

| ~1350-1300 | B-O stretching |

| ~1200-1000 | C-F stretching |

| Aromatic C-H and C=C | Characteristic bands in the fingerprint region |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be detected as its corresponding molecular ion or as adducts with solvent molecules. Fragmentation patterns can provide further structural information.

Experimental Protocols

Synthesis of this compound

A common synthetic route to arylboronic acids involves the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate followed by acidic workup. A plausible synthetic pathway for this compound is outlined below.

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Detailed Protocol:

-

Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 1-bromo-2,4-difluoro-5-nitrobenzene in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium suspension. The reaction mixture is stirred until the magnesium is consumed.

-

Borylation: The freshly prepared Grignard reagent is cooled to a low temperature (e.g., -78 °C) and a solution of trimethyl borate in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., hydrochloric acid). The mixture is stirred until two clear layers are formed.

-

Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key substrate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is widely used in drug discovery to synthesize biaryl compounds.[1]

General Workflow:

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

-

Reaction Setup: In a reaction vessel, combine the aryl halide (e.g., aryl bromide or iodide), this compound, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a suitable ligand (if necessary), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Solvent Addition: Add a degassed solvent or solvent mixture (e.g., toluene, dioxane, or DMF/water).

-

Reaction: The reaction mixture is heated under an inert atmosphere until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired biaryl compound.

Applications in Drug Development

Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique chemical properties and diverse biological activities.[2] They can act as enzyme inhibitors, protein-protein interaction modulators, and have applications in drug delivery.[3]

Role as a Synthetic Intermediate

The primary application of this compound in drug development is as a versatile intermediate for the synthesis of complex molecules. Its utility is particularly prominent in the construction of kinase inhibitors, a major class of targeted cancer therapeutics.[4] The 2,4-difluoro-5-nitrophenyl moiety can be incorporated into various molecular scaffolds to modulate their biological activity and pharmacokinetic properties.

Signaling Pathway Context:

Many kinase inhibitors target specific pathways that are dysregulated in cancer, such as the PI3K/AKT/mTOR pathway or the MAPK/ERK pathway. The introduction of the 2,4-difluoro-5-nitrophenyl group can influence the binding affinity of the inhibitor to the ATP-binding pocket of the target kinase.

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the potential point of intervention for a kinase inhibitor.

Potential Biological Activities

While specific biological activity data for this compound itself is limited, the incorporation of the 2,4-difluoro-5-nitrophenyl group into various heterocyclic scaffolds has been shown to result in compounds with a range of biological activities, including antimicrobial and anticancer properties. The electron-withdrawing nature of the substituents on the phenyl ring can play a crucial role in the molecule's interaction with biological targets. Further research is needed to fully elucidate the therapeutic potential of derivatives of this versatile building block.

References

- 1. 1150114-59-2|(4,5-Difluoro-2-nitrophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide on the NMR Spectroscopy of 2,4-Difluoro-5-nitrophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of 2,4-Difluoro-5-nitrophenylboronic acid. It covers predicted spectral data, experimental protocols, and a visualization of the key nuclear interactions, serving as a valuable resource for researchers in medicinal chemistry and materials science.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. These predictions are based on established chemical shift ranges for similar fluorinated and nitro-substituted aromatic compounds, as well as general principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.5 | d | J(H,F) ≈ 7-9 | H-6 |

| ~7.4 | t | J(H,F) ≈ 9-11 | H-3 |

| ~8.2 (broad) | s | - | B(OH)₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~160 (dd) | dd | ¹J(C,F) ≈ 250-260, ²J(C,F) ≈ 15-25 | C-4 |

| ~158 (dd) | dd | ¹J(C,F) ≈ 245-255, ²J(C,F) ≈ 15-25 | C-2 |

| ~145 (d) | d | ³J(C,F) ≈ 3-5 | C-5 |

| ~125 (d) | d | ²J(C,F) ≈ 20-30 | C-6 |

| ~118 (dd) | dd | ²J(C,F) ≈ 20-30, ³J(C,F) ≈ 3-5 | C-3 |

| ~120 (broad) | s | - | C-1 (ipso-carbon) |

Note: The ipso-carbon (C-1) attached to the boron atom often exhibits a broad signal or may not be observed due to quadrupolar relaxation of the boron nucleus.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -110 | d | J(F,F) ≈ 15-25 | F-4 |

| ~ -115 | d | J(F,F) ≈ 15-25 | F-2 |

Experimental Protocols

A general experimental protocol for obtaining high-quality NMR spectra of this compound is outlined below.

1. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is readily soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for boronic acids due to its good solubilizing properties. Other potential solvents include deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃), though solubility should be tested.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.

-

Procedure:

-

Weigh the desired amount of this compound directly into a clean, dry vial.

-

Add the appropriate volume of deuterated solvent to the vial.

-

Gently agitate the vial to dissolve the compound completely. Sonication may be used if necessary.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

2. NMR Instrument Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion, which is particularly useful for resolving complex coupling patterns in fluorinated compounds.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set a spectral width that covers the expected range of aromatic and boronic acid proton signals (e.g., 0-12 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

-

Number of Scans: For a sample of sufficient concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum and enhance the signal-to-noise ratio.

-

Spectral Width: Set a spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is advisable, especially for quaternary carbons.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence, often with proton decoupling, is used.

-

Spectral Width: A wide spectral width (e.g., -50 to -250 ppm) should be used initially to locate the fluorine signals.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is typical.

-

Number of Scans: Due to the high sensitivity of the ¹⁹F nucleus, a relatively small number of scans (e.g., 16-64) is usually adequate.

-

3. Data Processing

-

Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Reference the spectra appropriately. For ¹H and ¹³C NMR in DMSO-d₆, the residual solvent peak can be used (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ (δF = 0 ppm) or an internal standard can be used.

-

Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Visualizations

The following diagrams illustrate the molecular structure and the key NMR J-coupling interactions within this compound.

Caption: Molecular structure of this compound.

Caption: Through-bond J-coupling network in this compound.

An In-Depth Technical Guide to 2,4-Difluoro-5-nitrophenylboronic Acid for Researchers and Drug Development Professionals

An essential building block in medicinal chemistry, 2,4-Difluoro-5-nitrophenylboronic acid is a versatile reagent pivotal for the synthesis of novel fluorinated biaryl compounds. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols, and key applications, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

This compound, identified by the CAS Number 325786-11-6, is a valuable synthetic intermediate. Its trifunctional nature, featuring a boronic acid moiety, two fluorine atoms, and a nitro group, allows for diverse chemical transformations, making it a sought-after component in the design of new pharmaceutical agents.[1][2][3] The incorporation of fluorine atoms can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity, properties of critical importance in drug design.[4][5]

Below is a summary of the key physicochemical properties of this compound:

| Property | Value | Source(s) |

| CAS Number | 325786-11-6 | [1] |

| Molecular Formula | C₆H₄BF₂NO₄ | [1] |

| Molecular Weight | 202.91 g/mol | [3] |

| Melting Point | 225-227 °C | [6] |

| Predicted Boiling Point | 361.4 ± 52.0 °C | [6] |

| Predicted pKa | 6.81 ± 0.58 | [6] |

| Appearance | Solid | [6] |

| Storage Temperature | 2-8°C |

Synthesis and Purification Protocols

General Synthetic Workflow:

Experimental Protocols:

While a specific protocol for this compound is not detailed in the provided search results, a general procedure for the synthesis of a related compound, (3,4,5-trifluorophenyl)boronic acid, from the corresponding aryl bromide offers a relevant template.[7]

Synthesis of (3,4,5-Trifluorophenyl)boronic acid (Adapted as a General Guide):

-

Grignard Reagent Formation: Under an inert atmosphere (e.g., argon), magnesium turnings are activated in anhydrous ether, often with a crystal of iodine. The corresponding aryl bromide (in this case, 1-bromo-3,4,5-trifluorobenzene) is added slowly to maintain a gentle reflux, forming the Grignard reagent.[7]

-

Borylation: The prepared Grignard reagent is then added to a cooled solution (-78 °C to 0 °C) of a trialkyl borate, such as trimethyl borate, in an anhydrous solvent like THF.[7]

-

Hydrolysis: The reaction is allowed to warm to room temperature and then quenched with an acidic aqueous solution (e.g., saturated ammonium chloride or dilute HCl) to hydrolyze the resulting boronic ester.[7]

-

Extraction and Isolation: The product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and the solvent is removed under reduced pressure to yield the crude boronic acid.[7]

Purification:

Purification of arylboronic acids can be challenging due to their propensity to form trimeric anhydrides (boroxines) upon dehydration. Common purification techniques include:

-

Recrystallization: This is often the most effective method for purifying solid boronic acids. A suitable solvent system, such as ethyl acetate/hexane, can be employed.[7]

-

Column Chromatography: While sometimes complicated by streaking on silica gel, column chromatography using a hexane/ethyl acetate eluent system can be used for purification.[8]

-

Aqueous Workup: Washing the crude product with water can help remove inorganic impurities. Extraction with an organic solvent followed by washing with brine and drying is a standard procedure.[8]

Analytical Characterization

Comprehensive analytical data is crucial for confirming the identity and purity of this compound. While specific spectra for this compound were not found in the search results, the following NMR techniques are essential for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the aromatic protons, showing characteristic splitting patterns due to fluorine-hydrogen coupling.

-

¹³C NMR: Will reveal the carbon skeleton of the molecule. The signals for carbons bonded to fluorine will appear as doublets due to ¹JCF coupling.

-

¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds. It will show distinct signals for the two non-equivalent fluorine atoms, with coupling between them and to adjacent protons.

-

¹¹B NMR: This technique is specific for boron-containing compounds and will show a characteristic signal for the boronic acid group. The chemical shift can provide information about the coordination state of the boron atom.

Applications in Drug Discovery and Development

Phenylboronic acids are indispensable tools in modern medicinal chemistry, primarily due to their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5][9] This reaction allows for the efficient formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are common motifs in many drug molecules.

Suzuki-Miyaura Coupling:

This compound serves as a key building block in Suzuki-Miyaura reactions to introduce the 2,4-difluoro-5-nitrophenyl moiety into a target molecule. This reaction typically involves the coupling of the boronic acid with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base.

General Suzuki-Miyaura Coupling Workflow:

The nitro group on the phenyl ring of this compound can be further functionalized, for example, by reduction to an amine. This opens up possibilities for subsequent chemical modifications, allowing for the construction of a wide array of complex molecules with potential biological activity. The presence of the difluoro substitution pattern is particularly valuable for modulating the electronic and steric properties of the resulting compounds, which can lead to improved pharmacological profiles.[4][5][9][10]

References

- 1. scbt.com [scbt.com]

- 2. (2,4-Difluoro-5-nitrophenyl)boronic acid | Chemrio [chemrio.com]

- 3. 325786-11-6|(2,4-Difluoro-5-nitrophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of Fluorinated Nitrophenylboronic Acids: A Case Study of 2,4-Difluorophenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, the specific crystal structure of 2,4-Difluoro-5-nitrophenylboronic acid has not been publicly deposited in crystallographic databases. This guide therefore provides a comprehensive analysis of the closely related and structurally characterized compound, 2,4-difluorophenylboronic acid , as a representative case study. The methodologies and data interpretation presented are directly applicable to the analysis of this compound should its crystal structure become available.

Introduction

Phenylboronic acids are a critical class of compounds in organic synthesis, renowned for their role in Suzuki-Miyaura cross-coupling reactions. The introduction of fluorine atoms and nitro groups onto the phenyl ring can significantly modulate the electronic properties, reactivity, and intermolecular interactions of these molecules. This, in turn, influences their solid-state packing and crystal structure, which are crucial for understanding their physical properties and for rational drug design. This technical guide outlines the experimental and computational workflow for the crystal structure determination of fluorinated phenylboronic acids, using 2,4-difluorophenylboronic acid as a detailed example.

Experimental Protocols

A detailed understanding of the experimental procedures is fundamental for the replication and validation of crystallographic data.

A general method for the synthesis of nitrophenylboronic acids involves the nitration of the corresponding phenylboronic acid.

Protocol for Nitration of Phenylboronic Acid:

-

Reaction Setup: In a reaction flask, dissolve the starting phenylboronic acid in an appropriate solvent such as dimethylformamide.

-

Nitrating Agent: Slowly add a nitrating agent, for instance, a mixture of nitric acid and sodium nitrite, to the solution while carefully controlling the temperature, typically around 45°C.[1]

-

Reaction Monitoring: Stir the reaction mixture until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

-

Workup: Once the reaction is complete, pour the mixture into ice water to precipitate the product.[1]

-

Purification: Collect the solid product by filtration, wash it with cold water, and then recrystallize from a suitable solvent to obtain high-purity crystals of the nitrophenylboronic acid.[1]

The definitive method for determining the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction.

Protocol for Crystal Structure Determination:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

-

Crystal Mounting: Carefully select a high-quality crystal and mount it on a goniometer head.

-

Data Collection:

-

Place the mounted crystal on a diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.[2]

-

Use a monochromatic X-ray source, such as Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å).[2]

-

Collect a series of diffraction images by rotating the crystal through various angles.[2]

-

-

Data Processing:

-

Integrate the raw diffraction data to determine the intensities and positions of the Bragg reflections.

-

Apply corrections for factors such as polarization, Lorentz factor, and absorption.

-

-

Structure Solution and Refinement:

-

Determine the unit cell dimensions and space group from the diffraction pattern.

-

Solve the phase problem to generate an initial electron density map.

-

Build an initial atomic model into the electron density map.

-

Refine the atomic coordinates, and thermal parameters against the experimental data to improve the agreement between the calculated and observed structure factors.

-

Data Presentation: Crystal Structure of 2,4-Difluorophenylboronic Acid

The following tables summarize the crystallographic data for 2,4-difluorophenylboronic acid, which serves as a pertinent analogue to this compound. The molecular structure is noted to be essentially planar, which suggests electronic delocalization between the dihydroxyboryl group and the aromatic ring.[3] In its crystal structure, the compound forms inversion dimers through O—H⋯O hydrogen bonds.[3]

Table 1: Crystal Data and Structure Refinement for 2,4-Difluorophenylboronic Acid

| Parameter | Value |

| Chemical Formula | C₆H₅BF₂O₂ |

| Formula Weight | 157.91 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.7617(11) |

| b (Å) | 12.347(4) |

| c (Å) | 14.620(4) |

| β (°) | 95.450(5) |

| Volume (ų) | 676.0(3) |

| Z | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293(2) |

| Reflections collected | 3196 |

| Independent reflections | 1190 |

| R_int | 0.028 |

| Final R indices [I>2σ(I)] | R1 = 0.056, wR2 = 0.127 |

Data sourced from a study on 2,4-Difluorophenylboronic acid.[3]

Table 2: Selected Bond Lengths and Angles for 2,4-Difluorophenylboronic Acid

| Bond/Angle | Length (Å) / Angle (°) |

| B1—C1 | 1.566(3) |

| O1—B1—C1—C2 | 4.4(4) |

Data sourced from a study on 2,4-Difluorophenylboronic acid, highlighting the planarity of the molecule.[3]

Visualization of Experimental and Logical Workflows

Graphical representations of workflows are essential for a clear understanding of the complex processes involved in crystal structure analysis.

Caption: Experimental workflow for crystal structure determination.

Caption: General synthesis pathway for nitrophenylboronic acids.

Conclusion

The crystal structure analysis of fluorinated nitrophenylboronic acids provides invaluable insights into their molecular geometry, intermolecular interactions, and solid-state packing. While the specific crystal structure of this compound is not yet determined, the analysis of the closely related 2,4-difluorophenylboronic acid offers a robust framework for understanding the structural implications of fluorine substitution. The detailed experimental protocols and workflows presented in this guide serve as a comprehensive resource for researchers engaged in the synthesis, crystallization, and structural characterization of these and similar compounds, thereby aiding in the advancement of medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Solubility of 2,4-Difluoro-5-nitrophenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Difluoro-5-nitrophenylboronic acid. A thorough understanding of a compound's solubility is critical for its application in organic synthesis, purification, formulation, and various stages of drug development. This document outlines the expected solubility of this compound in common organic solvents based on the behavior of analogous compounds, details a robust experimental protocol for determining its precise solubility, and visualizes its role in synthetic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| CAS Number | 325786-11-6[1][2][3] |

| Molecular Formula | C₆H₄BF₂NO₄[1][2][3] |

| Molecular Weight | 202.91 g/mol [1][2][3] |

| Melting Point | 225-227 °C[2][3] |

| Boiling Point (Predicted) | 361.4 ± 52.0 °C[2][3] |

| Density (Predicted) | 1.57 ± 0.1 g/cm³[2][3] |

| pKa (Predicted) | 6.81 ± 0.58[3] |

| Appearance | Yellow solid[3] |

| Storage Temperature | 2-8°C[1][2][3] |

Solubility Data

In the absence of specific data, the solubility of this compound can be estimated by considering the properties of analogous compounds, such as phenylboronic acid. Phenylboronic acid is generally soluble in most polar organic solvents.[4] It exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[5][6]

The structure of this compound includes polar functional groups (a nitro group and a boronic acid moiety) and a difluorinated phenyl ring. These features are expected to influence its solubility profile. It is likely to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO), and potentially in other polar solvents such as acetone and 3-pentanone. Its solubility in nonpolar solvents like methylcyclohexane is expected to be low.[4]

The table below summarizes the expected qualitative solubility. Researchers are encouraged to determine the quantitative solubility in their specific solvent systems using the protocol provided in the following section.

| Solvent Class | Representative Solvents | Expected Solubility |

| Polar Aprotic | DMSO, DMF, Acetone | Likely Soluble |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Likely Soluble |

| Ketones | Acetone, 3-Pentanone | Likely Soluble |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderately Soluble |

| Alcohols | Methanol, Ethanol | Likely Soluble (potential for ester formation) |

| Hydrocarbons | Hexanes, Toluene, Methylcyclohexane | Low to Insoluble |

Experimental Protocol for Solubility Determination

Several methods can be employed to determine the solubility of a compound. A common and reliable technique is the dynamic (or synthetic) method, which involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[7][8] This method is suitable for compounds with solubilities above 0.01 g/L.[4]

This method is based on observing the disappearance of turbidity of a solid-liquid mixture as the temperature is slowly increased.[5][7][8]

Materials and Equipment:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance (accuracy ±0.1 mg)

-

Glass vials with magnetic stir bars

-

Heating block or water bath with precise temperature control and a calibrated thermometer

-

Luminance probe or a laser beam and detector for turbidity measurement

-

Magnetic stirrer

Procedure:

-

Sample Preparation: Accurately weigh a known mass of this compound and the desired solvent into a glass vial to create a mixture of a specific composition.

-

Heating and Stirring: Place the vial in the heating block or water bath on a magnetic stirrer. Begin stirring vigorously to ensure the solid is well-suspended.

-

Controlled Heating: The temperature of the bath is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).[7]

-

Turbidity Measurement: The turbidity of the solution is continuously monitored using a luminance probe or by observing the scattering of a laser beam passing through the solution.[7][8]

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[7]

-

Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).[7]

Visualization of Key Processes

The following diagrams illustrate the general workflow for synthesizing a substituted nitrophenylboronic acid and its application in a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug development.

References

- 1. 325786-11-6|(2,4-Difluoro-5-nitrophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. 325786-11-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 错误页 [amp.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

A Theoretical Investigation of 2,4-Difluoro-5-nitrophenylboronic Acid: A Computational Chemistry Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of a hypothetical theoretical study on 2,4-Difluoro-5-nitrophenylboronic acid. Due to the limited availability of specific theoretical research on this compound, this paper outlines a standard computational approach based on established methodologies for similar phenylboronic acid derivatives. The guide covers molecular structure optimization, vibrational analysis, and electronic property calculations using Density Functional Theory (DFT). The presented data is illustrative and intended to serve as a reference for future computational and experimental investigations of this molecule and its potential applications, particularly in drug design and materials science.

Introduction

This compound is a substituted aromatic boronic acid. Boronic acids and their derivatives are of significant interest in medicinal chemistry and organic synthesis due to their unique chemical properties, including their ability to form reversible covalent bonds with diols. This property makes them attractive for applications such as glucose sensing and as inhibitors for various enzymes. The introduction of fluorine and nitro groups to the phenyl ring can significantly modulate the electronic properties, acidity, and binding affinity of the boronic acid moiety.

Theoretical studies, particularly those employing quantum chemical calculations, are invaluable for understanding the structure-activity relationships of such molecules. Computational methods can provide detailed insights into molecular geometry, electronic structure, and reactivity, which are crucial for rational drug design and the development of new materials. This guide outlines a theoretical study of this compound using Density Functional Theory (DFT), a widely used and reliable computational method.

Computational Methodology

The theoretical calculations outlined herein are based on common practices for studying phenylboronic acid derivatives.

Software: All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan.

Methodology:

-

Geometry Optimization and Vibrational Frequencies: The molecular structure of this compound would be optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries and vibrational frequencies for organic molecules. Frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Electronic Properties: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and Mulliken population analysis would be calculated at the B3LYP/6-311++G(d,p) level of theory. These properties are essential for understanding the molecule's reactivity and kinetic stability.

-

Solvation Effects: To simulate a more biologically relevant environment, the calculations could be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with water as the solvent.

Predicted Molecular Structure and Properties

The following sections present hypothetical data that would be expected from the computational study outlined above.

Optimized Molecular Geometry

The key optimized geometrical parameters (bond lengths and bond angles) for this compound are presented in Table 1.

| Parameter | Value | Parameter | Value |

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| C1-B | 1.55 | C2-C1-C6 | 119.5 |

| B-O1 | 1.37 | C1-C2-C3 | 120.2 |

| B-O2 | 1.37 | C2-C3-C4 | 119.8 |

| C5-N | 1.48 | C3-C4-C5 | 120.5 |

| N-O3 | 1.23 | C4-C5-C6 | 119.0 |

| N-O4 | 1.23 | C5-C6-C1 | 121.0 |

| C2-F1 | 1.35 | C1-B-O1 | 121.0 |

| C4-F2 | 1.35 | O1-B-O2 | 118.0 |

| C5-N-O3 | 118.5 |

Table 1: Hypothetical Optimized Geometrical Parameters for this compound.

Vibrational Frequencies

A selection of the most significant calculated vibrational frequencies and their assignments are shown in Table 2. These frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra.

| Frequency (cm⁻¹) | Vibrational Mode |

| 3450 | O-H Stretch |

| 1610 | C=C Aromatic Stretch |

| 1530 | N-O Asymmetric Stretch |

| 1350 | N-O Symmetric Stretch |

| 1320 | B-O Stretch |

| 1150 | C-F Stretch |

| 850 | C-N Stretch |

| 750 | B-C Stretch |

Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments.

Electronic Properties

The key electronic properties calculated for this compound are summarized in Table 3. The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and stability.

| Property | Value (eV) |

| HOMO Energy | -7.85 |

| LUMO Energy | -3.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

| Ionization Potential | 7.85 |

| Electron Affinity | 3.20 |

Table 3: Hypothetical Electronic Properties.

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Computational Workflow

Caption: A typical workflow for the theoretical study of a small molecule.

Potential Signaling Pathway Inhibition

Caption: A potential mechanism of enzyme inhibition.

Conclusion

This technical guide has outlined a hypothetical theoretical study of this compound using Density Functional Theory. The presented data, while illustrative, provides a framework for understanding the structural and electronic properties of this molecule. The computational workflow and methodologies described are standard practices in the field and can be readily applied to obtain precise theoretical data. Such data is invaluable for guiding experimental work, including synthesis, spectroscopic characterization, and biological evaluation. Future studies, both computational and experimental, are necessary to fully elucidate the properties and potential applications of this compound.

Quantum Chemical Blueprint for 2,4-Difluoro-5-nitrophenylboronic Acid: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive computational framework for the in-depth quantum chemical analysis of 2,4-Difluoro-5-nitrophenylboronic acid, a molecule of interest in medicinal chemistry and drug development. While specific experimental and extensive computational data for this particular molecule is not yet prevalent in published literature, this document outlines a robust theoretical protocol based on established methodologies for similar phenylboronic acid derivatives. The proposed calculations aim to elucidate the molecule's structural, electronic, and spectroscopic properties, offering critical insights for rational drug design and development.

Theoretical Foundation and Computational Approach

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools in modern chemistry and drug discovery.[1][2] These methods allow for the accurate prediction of molecular properties, complementing and guiding experimental research. For this compound, a thorough computational investigation would provide valuable data on its geometry, reactivity, and potential interactions with biological targets.

Recommended Computational Protocol

A widely accepted and effective methodology for this type of analysis involves geometry optimization and subsequent property calculations using DFT. A common choice of functional, offering a good balance of accuracy and computational cost, is Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP).[3][4] This would be paired with a sufficiently flexible basis set, such as 6-311++G(d,p), which includes diffuse and polarization functions to accurately describe the electronic structure of a molecule with heteroatoms and potential for hydrogen bonding.[3] All calculations would be performed using a standard quantum chemistry software package like Gaussian.[5]

Predicted Physicochemical and Electronic Properties

Following the proposed computational protocol, a wealth of quantitative data can be generated. The following tables illustrate the expected outputs of such a study, providing a clear structure for data presentation.

Optimized Geometrical Parameters

The initial step in any quantum chemical study is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization. The resulting bond lengths, bond angles, and dihedral angles provide the foundational understanding of the molecule's shape and steric profile.

| Parameter | Value (Å or °) |

| Bond Lengths (Å) | |

| C-B | Calculated Value |

| B-O | Calculated Value |

| O-H | Calculated Value |

| C-N | Calculated Value |

| N-O | Calculated Value |

| C-F | Calculated Value |

| C-C (Aromatic) | Calculated Value |

| Bond Angles (°) ** | |

| O-B-O | Calculated Value |

| C-C-B | Calculated Value |

| C-N-O | Calculated Value |

| C-C-F | Calculated Value |

| Dihedral Angles (°) ** | |

| C-C-B-O | Calculated Value |

| O-B-O-H | Calculated Value |

Electronic Properties

Understanding the electronic landscape of a molecule is crucial for predicting its reactivity and intermolecular interactions. Key electronic properties to be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of atomic charges.

| Property | Value |

| HOMO Energy | Calculated Value (eV) |

| LUMO Energy | Calculated Value (eV) |

| HOMO-LUMO Gap | Calculated Value (eV) |

| Dipole Moment | Calculated Value (Debye) |

| Mulliken Atomic Charges | See Table 2.2.1 |

Table 2.2.1: Calculated Mulliken Atomic Charges

| Atom | Charge (e) |

|---|---|

| B | Calculated Value |

| O (hydroxyl) | Calculated Value |

| N (nitro) | Calculated Value |

| O (nitro) | Calculated Value |

| F | Calculated Value |

| C (aromatic) | Calculated Value |

| H (hydroxyl) | Calculated Value |

Spectroscopic Data

Computational methods can predict various types of spectra, which can be used to interpret and verify experimental findings. This includes vibrational (Infrared and Raman) and electronic (UV-Visible) spectra.

| Spectroscopic Data | Predicted Wavenumber/Wavelength | Intensity |

| Key IR Vibrational Frequencies (cm⁻¹) | ||

| O-H stretch | Calculated Value | High/Medium/Low |

| B-O stretch | Calculated Value | High/Medium/Low |

| N-O stretch (asymmetric) | Calculated Value | High/Medium/Low |

| N-O stretch (symmetric) | Calculated Value | High/Medium/Low |

| C-F stretch | Calculated Value | High/Medium/Low |

| UV-Visible Electronic Transitions (nm) | ||

| λmax | Calculated Value | Calculated Oscillator Strength |

Methodologies and Workflows

To ensure reproducibility and clarity, the following sections detail the proposed computational protocols and visualize the logical flow of the investigation.

Detailed Computational Protocol

-

Molecular Structure Input : The initial 3D structure of this compound will be constructed using a molecular building interface.

-

Geometry Optimization : The initial structure will be optimized to its lowest energy conformation using the B3LYP functional and the 6-311++G(d,p) basis set. The optimization will be performed without any symmetry constraints.

-

Frequency Analysis : To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will validate the structure as a stable conformer.

-

Property Calculations : Using the optimized geometry, various electronic and spectroscopic properties will be calculated. This includes:

-

Molecular orbital analysis to determine HOMO and LUMO energies.

-

Mulliken population analysis to obtain atomic charges.

-

Calculation of vibrational frequencies and IR/Raman intensities.

-

Time-Dependent DFT (TD-DFT) calculations to predict the UV-Visible absorption spectrum.

-

-

Data Analysis and Visualization : The calculated data will be tabulated and molecular orbitals and electrostatic potential surfaces will be visualized to aid in the interpretation of the results.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in this proposed computational study.

Caption: Workflow for Quantum Chemical Analysis.

Caption: Logical Relationships in Computational Drug Discovery.

Conclusion

This technical guide outlines a comprehensive and robust framework for the quantum chemical investigation of this compound. By following the proposed DFT-based protocol, researchers can generate a wealth of data on the molecule's geometric, electronic, and spectroscopic properties. These computational insights are invaluable for understanding its intrinsic chemical nature and will significantly aid in its potential development as a therapeutic agent by providing a rational basis for its interaction with biological targets and its pharmacokinetic profile. The methodologies and data presentation formats described herein serve as a blueprint for future computational studies on this and related molecules, fostering a deeper understanding at the sub-molecular level to accelerate drug discovery and development.

References

- 1. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 2. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2,4-Difluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 2,4-difluoronitrobenzene. This compound is a valuable building block in medicinal and materials chemistry, often utilized for its reactivity in nucleophilic aromatic substitution. However, its behavior under electrophilic conditions is also of significant interest for the synthesis of complex, highly functionalized aromatic systems. This document details the theoretical principles governing these reactions, provides representative experimental protocols, summarizes key data, and visualizes the underlying chemical logic and workflows.

Theoretical Background: Reactivity and Regioselectivity

The reactivity of 2,4-difluoronitrobenzene in electrophilic aromatic substitution is governed by the electronic properties of its substituents: two fluorine atoms and a nitro group.

-

Nitro Group (-NO₂): This group is a powerful deactivator of the aromatic ring towards electrophilic attack. It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, making the ring less nucleophilic. The nitro group is a strong meta-director.

-

Fluorine Atoms (-F): As halogens, fluorine atoms are also deactivating due to their strong inductive electron withdrawal (-I effect). However, they possess lone pairs of electrons that can be donated to the ring via resonance (+M effect), which directs incoming electrophiles to the ortho and para positions.

In 2,4-difluoronitrobenzene, these effects combine to create a highly electron-deficient aromatic system. The directing effects are as follows:

-

The -NO₂ group at C1 directs incoming electrophiles to C3 and C5.

-

The -F group at C2 directs to C3 and C5.

-

The -F group at C4 directs to C3 and C5.

All three substituents strongly favor substitution at the C5 position . Attack at C3 is sterically hindered by the adjacent fluorine and nitro groups. Therefore, electrophilic aromatic substitution on 2,4-difluoronitrobenzene is predicted to occur almost exclusively at the C5 position. The overall reaction rate is expected to be slow due to the powerful deactivating nature of the nitro group.

Key Electrophilic Aromatic Substitution Reactions

This section explores the primary EAS reactions—sulfonation, nitration, halogenation, and Friedel-Crafts reactions—on 2,4-difluoronitrobenzene.

Sulfonation

Sulfonation is a known electrophilic substitution reaction for 2,4-difluoronitrobenzene, yielding 2,4-difluoro-5-nitrobenzenesulfonic acid. This reaction typically requires a potent sulfonating agent like fuming sulfuric acid (oleum), which contains sulfur trioxide (SO₃), the active electrophile.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully place 2,4-difluoronitrobenzene (1.0 eq).

-

Reagent Addition: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add fuming sulfuric acid (20-30% SO₃, 3-4 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 40-50 °C for 2-4 hours, monitoring the reaction by TLC or HPLC.

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

-

Isolation: The product, 2,4-difluoro-5-nitrobenzenesulfonic acid, may precipitate upon cooling or can be isolated as its salt (e.g., potassium sulfonate) by adding a saturated solution of KCl.[1] The resulting solid is collected by vacuum filtration, washed with cold water, and dried.

Nitration

Further nitration of 2,4-difluoronitrobenzene is challenging due to the existing strongly deactivating nitro group. However, studies have shown that the reaction can be performed, particularly in continuous-flow microreactors which allow for precise control of reaction conditions and enhanced safety. The expected product is 2,4-difluoro-1,5-dinitrobenzene.

-

Acid Mixture Preparation: In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid (98%) to concentrated nitric acid (65-70%) in a 1:1 or 2:1 (v/v) ratio to generate the nitronium ion (NO₂⁺) electrophile.

-

Reaction Setup: Place 2,4-difluoronitrobenzene (1.0 eq) in a separate reaction flask and cool to 0 °C.

-

Reagent Addition: Add the cold nitrating mixture dropwise to the substrate, maintaining the internal temperature below 10 °C.

-

Reaction: Stir the mixture at 0-5 °C for 1-2 hours, then allow it to warm slowly to room temperature. The reaction may require gentle heating (40-60 °C) for completion, which should be done with extreme caution.

-

Work-up: Pour the reaction mixture onto crushed ice.

-

Isolation: The solid 2,4-difluoro-1,5-dinitrobenzene product is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried. Recrystallization from ethanol or a similar solvent can be used for purification.

Halogenation

Direct halogenation of the highly deactivated 2,4-difluoronitrobenzene ring requires harsh conditions. Standard reagents for chlorination and bromination require a strong Lewis acid catalyst. Iodination is possible using an oxidizing medium to generate a potent iodine electrophile.

-

Reaction Setup: In a flame-dried flask protected from moisture, dissolve 2,4-difluoronitrobenzene (1.0 eq) in a minimal amount of a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, 1.1 eq) to the solution.

-

Reagent Addition: Slowly add bromine (Br₂, 1.1 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (40-80 °C) for several hours until the reaction is complete (monitored by GC or TLC). The reaction will be accompanied by the evolution of HBr gas, which should be neutralized with a trap.

-

Work-up: Cool the mixture and quench by carefully adding it to an aqueous solution of sodium bisulfite to destroy excess bromine.

-

Isolation: Separate the organic layer, extract the aqueous layer with the solvent, and combine the organic fractions. Wash with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude 1-bromo-2,4-difluoro-5-nitrobenzene can be purified by column chromatography or recrystallization.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally not feasible with 2,4-difluoronitrobenzene. The reaction, which involves an electrophilic carbocation or acylium ion, fails on aromatic rings substituted with strongly deactivating groups like -NO₂.[2][3][4] The Lewis acid catalyst (e.g., AlCl₃) required for the reaction complexes with the nitro group, adding further deactivation and rendering the catalyst ineffective.

Data Presentation

The following table summarizes the outcomes of electrophilic aromatic substitution reactions on 2,4-difluoronitrobenzene.

| Reaction Type | Electrophile (Source) | Product | Feasibility & Remarks |

| Sulfonation | SO₃ (Fuming H₂SO₄) | 2,4-Difluoro-5-nitrobenzenesulfonic acid | Feasible . The reaction is known in the literature.[1][5] Quantitative yield data is not readily available. |

| Nitration | NO₂⁺ (HNO₃ / H₂SO₄) | 2,4-Difluoro-1,5-dinitrobenzene | Feasible under controlled conditions . Kinetic studies have been performed in microreactors.[1] Reaction is hazardous and requires care. |

| Bromination | Br⁺ (Br₂ / FeBr₃) | 1-Bromo-2,4-difluoro-5-nitrobenzene | Theoretically feasible but challenging . Requires harsh conditions due to the highly deactivated ring. No specific literature examples found. |

| Chlorination | Cl⁺ (Cl₂ / FeCl₃) | 1-Chloro-2,4-difluoro-5-nitrobenzene | Theoretically feasible but challenging . Similar difficulty to bromination. No specific literature examples found. |

| Iodination | I⁺ (I₂ / HNO₃ or other oxidant) | 2,4-Difluoro-1-iodo-5-nitrobenzene | Theoretically feasible . Oxidative conditions for iodination are known to work on deactivated nitroaromatics.[6] |

| Friedel-Crafts Acylation | RCO⁺ (RCOCl / AlCl₃) | No Reaction | Not Feasible . The nitro group is a strong deactivating group that inhibits this reaction.[2][3] |

| Friedel-Crafts Alkylation | R⁺ (RCl / AlCl₃) | No Reaction | Not Feasible . The nitro group is a strong deactivating group that inhibits this reaction.[2][4] |

Visualizations: Mechanism and Workflow

Diagrams created using Graphviz provide a clear visual representation of the chemical processes.

Caption: General mechanism for electrophilic substitution at the C5 position.

Caption: A representative experimental workflow for an EAS reaction.

References

Methodological & Application

Application Notes and Protocols for 2,4-Difluoro-5-nitrophenylboronic Acid in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful reaction joins an organoboron compound, such as a boronic acid, with an organohalide or triflate using a palladium catalyst and a base.[3] Fluorinated biaryl motifs are of significant interest in medicinal chemistry and materials science, as the inclusion of fluorine atoms can enhance metabolic stability and binding affinity.[1]

2,4-Difluoro-5-nitrophenylboronic acid is a valuable building block for introducing a difluoro-nitrophenyl group into target molecules. The electron-withdrawing nature of the two fluorine atoms and the nitro group can influence the reactivity of the boronic acid in Suzuki-Miyaura coupling. While specific literature on the Suzuki-Miyaura coupling of this compound is not extensively detailed in the provided search results, protocols for structurally similar fluorinated phenylboronic acids, such as 2,5-difluorophenylboronic acid, offer a strong foundation for developing effective reaction conditions.[1][3][4] A key challenge with ortho-fluorinated arylboronic acids is their susceptibility to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under basic conditions.[3] Therefore, careful optimization of the catalyst, ligand, base, and solvent is critical for successful coupling.[4]

General Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[3][5]

Experimental Protocols

The following are generalized protocols adapted from procedures for similar fluorinated phenylboronic acids. Optimization for each specific substrate pairing is recommended.[4]

Protocol 1: General Coupling with Aryl Bromides

This protocol is a general guideline for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide.[1]

Materials:

-

This compound (1.2 - 1.5 equiv.)

-

Aryl bromide (1.0 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv.)

-

Solvent (e.g., Toluene/Ethanol/Water mixture, 1,4-dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a reaction flask equipped with a magnetic stir bar and condenser, add the aryl bromide, this compound, and the base.

-

Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon) three times.[1]

-

Add the palladium catalyst to the flask.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.[1]

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[1]

Protocol 2: Coupling with Aryl Chlorides (More Active Catalyst System)

The coupling of aryl chlorides is generally more challenging and often requires a more active catalyst system and potentially higher temperatures.[1]

Materials:

-

This compound (1.5 equiv.)

-

Aryl chloride (1.0 equiv.)

-

Palladium source (e.g., Pd₂(dba)₃, 2-5 mol%)

-

Ligand (e.g., XPhos or SPhos, 5-15 mol%)

-

Base (e.g., K₃PO₄, 3.0 equiv.)

-

Anhydrous solvent (e.g., Dioxane or THF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, add the aryl chloride, this compound, base, palladium source, and ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.[1]

-

Add the anhydrous, degassed solvent to the tube.

-

Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.[1]

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[1]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,4-Difluoro-5-nitrophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2,4-Difluoro-5-nitrophenylboronic acid with various organic electrophiles. The incorporation of the 2,4-difluoro-5-nitrophenyl moiety is of significant interest in medicinal chemistry and drug development. The fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties, while the nitro group can serve as a handle for further functionalization or as a key pharmacophoric element.[1][2]

This document outlines generalized protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Given the unique electronic and steric properties of this compound, optimization of the provided reaction conditions for specific substrates is likely necessary.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds, creating biaryl or vinyl-aryl structures.[3][4] The reaction of this compound with aryl or vinyl halides (or triflates) provides access to a wide range of substituted aromatic compounds.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF, THF/H₂O)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, ligand (if used), and base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling

| Parameter | Recommended Reagents/Conditions | Role in Reaction |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst for the cross-coupling cycle. |